molecular formula C13H27N3O2 B13857866 [2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester

[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester

Katalognummer: B13857866
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: OVCUYXIIQUSODD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route begins with the reaction of 1-methylpiperidine with tert-butyl chloroformate to form tert-butyl N-(1-methylpiperidin-4-yl)carbamate. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is often scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C13H27N3O2

Molekulargewicht

257.37 g/mol

IUPAC-Name

tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-8-7-14-11-5-9-16(4)10-6-11/h11,14H,5-10H2,1-4H3,(H,15,17)

InChI-Schlüssel

OVCUYXIIQUSODD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCNC1CCN(CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.